N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide, commonly known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has shown promising results in cancer immunotherapy and is currently being studied in clinical trials.
Mechanism of Action
CPI-444 works by binding to the adenosine A2A receptor and preventing adenosine from binding to the receptor. Adenosine is known to inhibit the activity of immune cells, such as T cells, and promote the growth of tumors. By blocking the adenosine A2A receptor, CPI-444 can enhance the activity of immune cells and inhibit tumor growth.
Biochemical and Physiological Effects:
CPI-444 has been shown to increase the activation and proliferation of T cells, which are key immune cells in fighting cancer. It also reduces the production of cytokines that promote tumor growth and angiogenesis. In addition, CPI-444 has been shown to enhance the infiltration of immune cells into tumors, which can improve the effectiveness of other cancer treatments.
Advantages and Limitations for Lab Experiments
One advantage of using CPI-444 in lab experiments is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the type of cancer and the immune response of the patient. In addition, the optimal dosage and administration schedule for CPI-444 are still being studied.
Future Directions
Future research on CPI-444 could focus on optimizing its dosage and administration schedule to maximize its effectiveness in different types of cancer. It could also explore the potential of combining CPI-444 with other cancer treatments, such as chemotherapy and radiation therapy. In addition, further research could investigate the role of adenosine A2A receptor in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Synthesis Methods
CPI-444 is synthesized through a multi-step process that involves the reaction of 2-fluoro-4-nitrobenzoic acid with cyclopropylamine, followed by reduction and coupling reactions. The final product is obtained through purification and crystallization.
Scientific Research Applications
CPI-444 has gained attention as a potential cancer immunotherapy agent due to its ability to block the adenosine A2A receptor, which is known to suppress the immune response to tumors. Preclinical studies have shown that CPI-444 can enhance the effectiveness of other cancer treatments, such as checkpoint inhibitors, by reversing the immunosuppressive effects of adenosine.
properties
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-11-15(20-17(22)12-9-10-12)7-4-8-16(11)21-18(23)13-5-2-3-6-14(13)19/h2-8,12H,9-10H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRFWCRVSSUAPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.